molecular formula C20H25ClN4O3S B609459 NBD-10007 CAS No. 1375736-65-4

NBD-10007

Cat. No.: B609459
CAS No.: 1375736-65-4
M. Wt: 436.95
InChI Key: CXKXTRRHRJSSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of NBD-10007 within HIV-1 Entry Inhibition Research

This compound is positioned within the field of HIV-1 entry inhibition research as a small-molecule compound designed to mimic the interaction of the CD4 receptor with the viral gp120 protein. researchgate.netmedchemexpress.commedchemexpress.com By binding to the CD4 binding site on gp120, this compound aims to prevent the initial attachment of the virus to target cells, thereby blocking a crucial step in the infection pathway. nih.govasm.org This approach is distinct from inhibitors that target other stages of the viral life cycle, such as reverse transcription or protease activity. The development of CD4 mimetics like this compound represents an effort to interfere with the virus-cell interaction at its very outset. researchgate.netnih.gov

Historical Overview of this compound Discovery and Initial Characterization in Research

The research leading to this compound is rooted in the identification of earlier small-molecule CD4 mimetics, specifically NBD-556 and NBD-557. researchgate.netnih.govasm.org These initial compounds showed promising neutralization activity in single-cycle HIV-1 infectivity assays. researchgate.netnih.gov Building upon these findings, a series of NBD compounds were synthesized with the goal of improving antiviral activity. researchgate.netnih.govasm.org this compound emerged from this synthetic effort as one of the selected compounds for further investigation due to its activity against a panel of diverse HIV-1 Env pseudoviruses. researchgate.netnih.gov Initial characterization involved assessing its antiviral potency and investigating its mechanism of action, including its binding to the gp120 core. researchgate.netasm.org

Significance of this compound as a Probe for Understanding HIV-1 Entry Mechanisms

This compound holds significance as a research probe because its interaction with the HIV-1 gp120 protein provides valuable insights into the structural and functional aspects of HIV-1 entry. nih.govresearchgate.netasm.orgpatsnap.com Studies involving this compound, particularly those determining its crystal structure in complex with the gp120 core, have helped to elucidate the specific binding site and the nature of the interactions between CD4 mimetics and gp120. nih.govresearchgate.netasm.orgrcsb.org These structural studies, often conducted at high resolution, reveal how this compound inserts its hydrophobic groups into the Phe43 cavity of gp120, a region crucial for CD4 binding. nih.govresearchgate.netasm.orgrcsb.org By studying the binding mode of this compound and analyzing the behavior of HIV-1 resistant mutants, researchers can gain a deeper understanding of the conformational changes in gp120 triggered by CD4 binding and how small molecules can interfere with this process. researchgate.netasm.org Furthermore, the characterization of this compound's properties, such as its agonist behavior, contributes to the ongoing effort to design improved CD4 mimetics with more desirable therapeutic profiles. researchgate.netnih.govasm.org

Data Table: Antiviral Activity of NBD Compounds

CompoundAntiviral Activity (IC₅₀)NotesSource
NBD-556Low-micromolar potencyBaseline CD4 mimetic activity observed. researchgate.netnih.gov researchgate.netnih.gov
NBD-557Low-micromolar potencyBaseline CD4 mimetic activity observed. researchgate.netnih.gov researchgate.netnih.gov
This compoundLow-micromolar potencyTested against diverse HIV-1 clades. researchgate.netnih.gov researchgate.netnih.gov
NBD-09027Low-micromolar potencyExhibited reduced agonist properties. researchgate.netnih.gov researchgate.netnih.gov

Note: IC₅₀ values represent the half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting viral activity.

Data Table: X-Ray Structure Analysis of NBD Compounds in Complex with gp120

CompoundComplex withResolution (Å)Key Binding FeatureSource
NBD-09027HIV-1 gp120 core~2Inserts into Phe43 cavity. researchgate.netasm.orgrcsb.org researchgate.netasm.orgrcsb.org
This compoundHIV-1 gp120 core~2Inserts into Phe43 cavity. researchgate.netasm.orgrcsb.org researchgate.netasm.orgrcsb.org
NBD-556gp120Not specifiedInserts into Phe43 cavity. nih.govasm.org nih.govasm.org
NBD-557gp120Not specifiedInserts into Phe43 cavity. researchgate.netasm.org researchgate.netasm.org

Properties

CAS No.

1375736-65-4

Molecular Formula

C20H25ClN4O3S

Molecular Weight

436.95

IUPAC Name

N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide

InChI

InChI=1S/C20H25ClN4O3S/c1-12-16(9-11-26)29-20(23-12)17(15-4-2-3-10-22-15)25-19(28)18(27)24-14-7-5-13(21)6-8-14/h5-8,15,17,22,26H,2-4,9-11H2,1H3,(H,24,27)(H,25,28)

InChI Key

CXKXTRRHRJSSBG-UHFFFAOYSA-N

SMILES

ClC1=CC=C(NC(C(NC(C2=NC(C)=C(CCO)S2)C3NCCCC3)=O)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NBD-10007;  NBD 10007;  NBD10007; 

Origin of Product

United States

Detailed Mechanistic Elucidation of Nbd 10007 Action

Molecular Target Identification and Characterization

The primary molecular target of NBD-10007 is the HIV-1 gp120 envelope glycoprotein (B1211001). researchgate.netnih.govasm.org This interaction is crucial for the compound's inhibitory activity against viral entry.

Interaction with HIV-1 gp120 Envelope Glycoprotein

HIV-1 entry into target cells is initiated by the binding of the gp120 subunit of the viral envelope protein to the CD4 receptor on the host cell surface. nih.govmdpi.com This binding event triggers conformational changes in gp120, exposing binding sites for cellular coreceptors, typically CCR5 or CXCR4. nih.govmdpi.com Subsequent binding to a coreceptor leads to further conformational changes in the envelope glycoprotein, activating the gp41 subunit to mediate the fusion of the viral and cellular membranes, allowing the virus to enter the cell. nih.govmdpi.com this compound, as a CD4 mimetic, interferes with this initial step by binding to the gp120 envelope glycoprotein. researchgate.netnih.govasm.org Studies have confirmed that NBD compounds, including this compound, block the interaction between gp120 and CD4. nih.gov

Specific Binding Cavities and Critical Residues within gp120 (e.g., Phe43 cavity, D368)

Research, including X-ray crystallography studies, has provided detailed insights into the binding site of this compound on gp120. This compound binds similarly to other NBD compounds, such as NBD-556 and NBD-557, by inserting its hydrophobic groups into the Phe43 cavity of gp120. researchgate.netnih.govasm.orgrcsb.orgresearchgate.net This cavity is a conserved pocket within the CD4 binding site of gp120, formed by conserved residues and accommodating the Phe43 residue of CD4 upon binding. researchgate.netmdpi.combiorxiv.org

The binding of this compound to the Phe43 cavity directly competes with the binding of CD4. mdpi.com The basic nitrogen of the piperidine (B6355638) ring in this compound is located in close proximity to the residue D368 of gp120. researchgate.netnih.govasm.orgrcsb.orgresearchgate.net However, structural analysis indicates that this nitrogen does not form hydrogen bonds or salt bridges with D368, which has been suggested as a potential reason for their nonoptimal antagonist properties. researchgate.netnih.govasm.orgrcsb.org

Modulatory Effects on HIV-1 Entry Pathways

This compound influences HIV-1 entry by modulating the interactions between gp120 and host cell receptors.

Analysis of CD4 Agonism and its Implications for Antagonism Research

Mechanism studies have indicated that NBD compounds, including this compound, can act as CD4 agonists. researchgate.netnih.govasm.org This means they can bind to the gp120 envelope glycoprotein and initiate a physiological response similar to that induced by CD4 binding. researchgate.netnih.govasm.org While they inhibit the gp120-CD4 interaction, their agonist properties are considered a potentially unfavorable therapeutic trait. researchgate.netnih.govasm.org This is because CD4 agonism can potentially lead to conformational changes in gp120 that facilitate coreceptor binding and subsequent entry, particularly into CD4-negative cells expressing CCR5. nih.govscispace.com Research efforts have focused on modifying the structure of NBD compounds to reduce or eliminate this agonist activity and convert them into true CD4 antagonists. researchgate.netnih.govasm.orgscispace.com For instance, a related compound, NBD-09027, exhibited reduced agonist properties compared to NBD-556. researchgate.netnih.govasm.org The development of NBD-11021 represents a successful example of converting a CD4 agonist to a CD4 antagonist through structural modification. scispace.com

Inhibition of Cell-Cell Fusion Mediated by HIV-1 gp120

The HIV-1 gp120 envelope glycoprotein mediates both viral entry and cell-cell fusion. nih.gov As an entry inhibitor targeting gp120, this compound has also been shown to inhibit cell-cell fusion mediated by HIV-1 gp120. nih.gov Studies using cell-cell fusion inhibition assays have confirmed that NBD compounds prevent fusion between infected and uninfected cells expressing the appropriate receptors. nih.gov This inhibitory activity on cell-cell fusion further underscores the impact of this compound on processes mediated by the HIV-1 envelope protein.

Structural Basis of this compound Binding and Action

The structural basis of this compound binding and action has been elucidated through crystallographic studies. The crystal structure of this compound in complex with the HIV-1 gp120 core has been determined at a resolution of approximately 2 Å. researchgate.netnih.govasm.orgrcsb.org These structures confirm that this compound binds within the Phe43 cavity of gp120, mimicking the binding of the Phe43 residue of CD4. researchgate.netnih.govmdpi.comrcsb.orgresearchgate.net The hydrophobic groups of this compound are inserted into this cavity. researchgate.netnih.govasm.orgrcsb.org While the basic nitrogen of the piperidine ring is near D368, the lack of hydrogen bonding or salt bridge formation in this interaction is noted as a potential factor influencing its properties. researchgate.netnih.govasm.orgrcsb.org These structural insights are crucial for understanding the molecular interactions driving this compound's effect on gp120 and for guiding the design of improved inhibitors with enhanced antagonist properties.

Here is a summary of some research findings related to the activity of NBD compounds, including this compound:

CompoundTargetMechanismActivity Range (IC50)NotesSource
This compoundHIV-1 gp120Binds to Phe43 cavity, inhibits gp120-CD4 interactionLow-micromolarActs as CD4 agonist researchgate.netnih.govasm.orgrcsb.org
NBD-556HIV-1 gp120Binds to Phe43 cavity, inhibits gp120-CD4 interactionLow-micromolarActs as CD4 agonist, inhibits cell fusion nih.govmedchemexpress.com
NBD-09027HIV-1 gp120Binds to Phe43 cavity, inhibits gp120-CD4 interactionLow-micromolarReduced agonist properties vs. NBD-556 researchgate.netnih.govasm.orgscispace.com
NBD-11021HIV-1 gp120Binds to Phe43 cavity, inhibits gp120-CD4 interactionSub-micromolar (as low as 270 nM)CD4 antagonist, broad neutralization scispace.comosti.gov

X-Ray Crystallography Studies of this compound in Complex with HIV-1 gp120 Core

X-ray crystallography has been instrumental in elucidating the binding mode of this compound to the HIV-1 gp120 core. Studies have determined the crystal structure of the clade A/E 93TH057 HIV-1 gp120 core in complex with this compound at approximately 2-Å resolution, with a reported PDB ID of 4DKV. pdbj.orgijpsi.org These structural analyses reveal that this compound binds within a well-characterized pocket on gp120 known as the Phe43 cavity. ijpsi.org

The Phe43 cavity is a conserved site located at the interface between the inner and outer domains of gp120. ijpsi.org This cavity is the primary binding site for the phenylalanine 43 residue of the human CD4 receptor, and compounds that bind here can effectively mimic CD4 interaction. ijpsi.org Crystallographic data indicates that this compound, similar to other compounds in the NBD series like NBD-556 and NBD-557, inserts its hydrophobic groups into this cavity. While the hydrophobic interactions within the Phe43 cavity are key, the studies also show that the basic nitrogen of the piperidine ring within the this compound structure is located in close proximity to Asp368 of gp120. ijpsi.org However, this proximity does not consistently result in the formation of a hydrogen bond or salt bridge in all observed NBD-bound structures, which has been suggested as a potential factor influencing their agonist properties.

Detailed structural data from these studies provides insights into the atomic-level contacts between this compound and residues within the Phe43 cavity of gp120. For instance, interactions with residues in the tip of β20–21 (gp120 residues 426 to 429), the outer domain to the inner domain exit loop (gp120 residues 472 to 474), and Asp368 have been highlighted in the context of NBD compound binding. It is noteworthy that the electron density for the thiazole (B1198619) ring of this compound in the bound structures was sometimes poorly defined, suggesting a degree of flexibility in this part of the molecule even when bound to the Phe43 cavity.

Conformational Changes Induced by this compound Binding to gp120

The binding of this compound to the Phe43 cavity of gp120 is not merely a static interaction; it actively induces conformational changes within the gp120 protein. These changes are significant because they mimic the structural rearrangements typically triggered by the binding of the native CD4 receptor. ijpsi.org The HIV-1 envelope glycoproteins, including gp120, undergo a series of conformational transitions initiated by the interaction with CD4. These transitions are essential for exposing the co-receptor binding site on gp120 and subsequently activating the gp41 subunit for membrane fusion.

As a CD4 mimetic, this compound's binding to the Phe43 cavity facilitates these conformational changes, transitioning gp120 towards a CD4-bound state. ijpsi.org This induced conformation can influence the interaction of gp120 with cellular co-receptors, specifically CCR5 or CXCR4, which is the next step in the viral entry process. While the induction of CD4-like conformational changes is a key aspect of this compound's mechanism, some studies indicate that NBD compounds, including this compound, can exhibit CD4 agonist properties. ijpsi.org This means they can induce a gp120 conformation that is suitable for binding to the CCR5 co-receptor, which could potentially enhance HIV-1 entry into CD4-negative cells that express CCR5. ijpsi.org Understanding and mitigating this agonist activity is an important consideration in the development of NBD-based compounds as therapeutic agents.

Structure Activity Relationship Sar and Analog Research of Nbd 10007

Rational Design and Synthesis of NBD-10007 Analogs for Mechanistic Probing

The rational design of this compound analogs is based on the understanding of how initial compounds in the series, such as NBD-556 and NBD-557, interact with the HIV-1 gp120 protein. These compounds are known to bind to the Phe43 cavity on gp120, a site that is also involved in the binding of the host cell's CD4 receptor nih.govjppres.comrcsb.org. The design strategy for analogs aims to optimize this interaction and improve antiviral properties nih.gov.

Synthesis of NBD analogs involves modifying different regions of the core structure. For instance, variations have been explored by altering the phenyl group and the oxalamide linker of NBD-556 nih.gov. Additionally, the tetramethyl piperidine (B6355638) ring, a common feature in early NBD compounds, has been replaced with new scaffolds in some analogs, such as NBD-09027 nih.gov. These modifications are strategically introduced to probe the mechanistic details of their interaction with gp120 and to enhance their inhibitory activity. X-ray crystallography has been a crucial tool in this process, providing high-resolution structures of compounds like this compound and NBD-09027 in complex with the HIV-1 gp120 core, which helps to visualize their binding mode and guide further design nih.govrcsb.orgresearchgate.net.

Correlating Structural Modifications with Biological Activity Profiles in HIV-1 Entry

Studies have shown a direct correlation between structural modifications in the NBD series and their biological activity against HIV-1 entry. The NBD compounds, including this compound, bind by inserting hydrophobic groups into the Phe43 cavity of gp120 nih.govrcsb.orgresearchgate.net. The basic nitrogen of the piperidine ring is situated near D368 of gp120, and the absence of hydrogen bonds or salt bridges at this position is suggested as a reason for their nonoptimal antagonist properties nih.govasm.orgrcsb.org.

Analogs with modified structures have shown varied antiviral activity. For example, compounds like NBD-09027 were synthesized with alterations aimed at reducing agonist properties observed in earlier compounds like NBD-556 and NBD-557 nih.govasm.org. These structural changes led to reduced enhancement of HIV-1 entry into CD4-negative cells expressing CCR5, a characteristic of CD4 agonists nih.gov. The antiviral activity of these compounds has been assessed against a broad panel of HIV-1 Env pseudoviruses from diverse clades, demonstrating that some analogs exhibit low-micromolar potencies nih.govasm.org.

Data on the antiviral activity of NBD-series compounds against different HIV-1 clades highlights the impact of structural variations. While specific detailed activity data for this compound across all clades is not explicitly provided in the snippets, the research indicates that the series, including this compound, generally shows activity against diverse isolates nih.govasm.org. The binding affinity to the Phe43 cavity is a key factor correlated with antiviral potency nih.gov.

Strategies for Modulating Agonist and Antagonist Properties through SAR

A significant aspect of SAR studies on NBD compounds has been the effort to modulate their agonist and antagonist properties. Initial compounds like NBD-556 and NBD-557 were found to act as CD4 agonists, meaning they could bind to gp120 and initiate conformational changes similar to those induced by CD4 binding, potentially an unfavorable therapeutic trait nih.govasm.org. This agonist activity can even enhance HIV-1 entry into certain cell types nih.gov.

Strategies to convert these compounds into antagonists, which would block CD4 binding without inducing the conformational changes, have involved systematic structural modifications. For instance, NBD-09027 was developed and showed reduced agonist properties compared to NBD-556 nih.govasm.orgosti.gov. This suggests that specific structural changes can influence the functional outcome of the compound-gp120 interaction. The location and interaction of the piperidine ring's basic nitrogen with D368 of gp120 have been identified as crucial in determining the agonist/antagonist profile nih.govasm.orgrcsb.org. Further research aimed at modifying this interaction or exploring different scaffolds with basic groups has been pursued to identify compounds with improved antagonist characteristics osti.gov. The successful conversion of NBD-556, a CD4-agonist, to NBD-11021, a CD4-antagonist, through structure-based design, synthesis, and evaluation demonstrates the effectiveness of these SAR-driven strategies osti.gov.

Advanced Experimental Methodologies in Nbd 10007 Research

In Vitro and Cellular Assay Systems

In vitro and cellular assays are fundamental to assessing the antiviral potency and inhibitory mechanisms of compounds like NBD-10007. These systems allow for the evaluation of the compound's effects on different stages of the HIV-1 replication cycle in a controlled laboratory setting.

Single-Cycle HIV-1 Infectivity Assays for Potency Assessment

Single-cycle HIV-1 infectivity assays are a standard method used to measure the neutralization activity of antiviral compounds. This assay system typically involves the use of TZM-bl cells, which are genetically modified to express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR. nih.gov Pseudoviruses, which are replication-incompetent viral particles carrying the HIV-1 envelope (Env) protein and a reporter gene, are generated by transfecting HEK 293T cells with an Env-deleted proviral backbone plasmid and an Env expression vector. nih.gov

In the assay, TZM-bl cells are infected with these pseudoviruses in the presence of varying concentrations of the test compound, such as this compound. Inhibition of viral entry and subsequent infection is quantified by measuring the reduction in reporter gene expression (e.g., luciferase activity) compared to control wells without the inhibitor. mdpi.com This method allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. NBD compounds, including this compound, have been assessed using this assay format to evaluate their ability to neutralize HIV-1 infectivity. nih.govasm.orgpatsnap.comresearchgate.netnih.govrcsb.org

Pseudovirus Panel Assays for Broad-Spectrum Characterization

To evaluate the breadth of antiviral activity, this compound and related compounds have been tested against a diverse panel of HIV-1 Env pseudoviruses. nih.govasm.orgpatsnap.comresearchgate.netnih.govrcsb.org This panel typically includes pseudoviruses expressing Env proteins from various HIV-1 clades and subtypes, representing the genetic diversity of circulating clinical isolates. nih.gov

By performing single-cycle infectivity assays with this panel, researchers can determine if a compound exhibits broad-spectrum activity or if its potency varies significantly depending on the viral clade. Studies have shown that selected NBD compounds, including those in the series with this compound, inhibited tested clades with low-micromolar potencies. nih.govasm.orgpatsnap.comresearchgate.netnih.gov This indicates that the compounds possess activity across a range of HIV-1 subtypes.

While specific IC50 values for this compound across the entire panel were not detailed in the provided snippets, the general finding for the active NBD compounds is low-micromolar potency against diverse clades. nih.govasm.orgpatsnap.comresearchgate.netnih.gov

Cell-Based Fusion Inhibition Assays

Cell-based fusion inhibition assays are employed to directly assess a compound's ability to block the fusion of the viral envelope with the host cell membrane, a critical step for HIV-1 entry. One method involves a dye transfer assay using target cells and effector cells expressing HIV-1 fusion proteins. nih.gov For instance, H9 cells infected with HIV-1IIIB (expressing fusion proteins) can be labeled with a fluorescent dye and co-incubated with MT-2 cells (target cells predominantly expressing CXCR4) in the presence or absence of the inhibitor. nih.gov Inhibition of cell-cell fusion, which mimics virus-cell fusion, is measured by the reduction in dye transfer between the cells. nih.govasm.orgpatsnap.commdpi.com

Studies have confirmed that NBD compounds, including those within the series containing this compound, inhibit cell-cell fusion, suggesting their potential as entry inhibitors targeting this process. nih.govasm.orgpatsnap.com Furthermore, these compounds have been shown to inhibit virus-cell fusion with both R5- and X4-tropic pseudoviruses, demonstrating activity against viruses utilizing different co-receptors, although they exhibited better activity against X4-tropic viruses. nih.gov The IC50 for NBD compounds in cell-cell fusion inhibition assays has been reported to be in the range of approximately 2.5 to 4.5 μM. nih.govasm.orgpatsnap.com

Biochemical Binding Assays and Kinetic Analysis

Biochemical binding assays are essential for characterizing the direct interaction between a compound and its molecular target. This compound is known to bind to the HIV-1 gp120 core, the viral envelope glycoprotein (B1211001) responsible for binding to the host cell CD4 receptor. nih.govasm.orgpatsnap.comresearchgate.netnih.govrcsb.org

Methods such as X-ray crystallography have been utilized to determine the precise binding mode of this compound in complex with the HIV-1 gp120 core at a resolution of approximately 2 Å. nih.govasm.orgpatsnap.comresearchgate.netrcsb.orgresearchgate.net These structural studies have confirmed that NBD compounds, including this compound, bind within the Phe43 cavity of gp120, a region critical for CD4 binding. nih.govasm.orgresearchgate.netrcsb.orgresearchgate.net This binding mode is similar to that of other CD4 mimetics like NBD-556 and NBD-557, involving the insertion of hydrophobic groups into this cavity. nih.govasm.orgresearchgate.netrcsb.org

Kinetic analysis of binding interactions provides crucial information about the rates of association (kon) and dissociation (koff) between a ligand and its target, which can influence drug potency and duration of action. nih.govgiffordbioscience.com While specific kinetic constants for this compound from techniques like Fluorescence Correlation Spectroscopy were not detailed in the search results, biochemical binding assays can be designed for such kinetic experiments. chelatec.com Techniques like Surface Plasmon Resonance (SPR) are also employed as label-free methods to measure real-time binding kinetics. giffordbioscience.com These methods allow for the determination of binding affinity (Kd) and provide insights into the temporal aspects of the compound-target interaction. giffordbioscience.comchelatec.com

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are vital for investigating the mechanisms of antiviral resistance and understanding how viruses can evade the effects of inhibitory compounds like this compound.

Generation and Characterization of HIV-1 Resistant Mutants to this compound

The generation and characterization of HIV-1 resistant mutants are critical steps in understanding how the virus can develop reduced susceptibility to an antiviral compound. This process typically involves passaging the virus in cell culture in the presence of increasing concentrations of the inhibitor. Over time, mutations that confer resistance may emerge in the viral genome, particularly in the gene encoding the drug's target protein.

For NBD compounds, including this compound, resistant mutants have been generated to help understand their binding mode and identify the residues in the HIV-1 Env protein, specifically gp120, that are important for inhibitor interaction. nih.govasm.orgpatsnap.comresearchgate.netnih.govrcsb.org By assessing the behavior of these resistant mutants in the presence of NBD compounds, researchers can pinpoint the specific mutations that lead to reduced susceptibility. nih.govasm.orgresearchgate.net

Gene Expression and Proteomic Profiling in Response to this compound in Cellular Models

Gene expression profiling and proteomic analysis are crucial for understanding the comprehensive cellular response to a compound like this compound. Gene expression profiling examines changes in mRNA levels, indicating which genes are being up- or down-regulated, while proteomic profiling analyzes the levels and modifications of proteins, providing a more direct measure of the functional state of the cell.

Cellular models, such as cell lines, are widely used in pharmaceutical and drug discovery research as in vitro tools for screening potential drug candidates and studying drug response and mechanism of action. seer.bio These models offer advantages including cost-effectiveness and reproducibility. seer.bio Techniques like microarray experiments and RNA sequencing are employed for gene expression profiling, allowing for genome-wide analysis of transcriptional changes. plos.orgnih.gov Proteomic analysis, often utilizing mass spectrometry-based methods, provides systems-level measurements of protein abundance, modifications, and interactions. seer.bio

While specific detailed findings on this compound's impact on global gene expression or proteomic profiles in cellular models were not extensively detailed in the search results, these methodologies are standard in characterizing the cellular effects of compounds. Studies on other compounds and cellular models demonstrate the power of these approaches. For instance, gene expression profiling has been used to identify changes in mesenchymal gene signatures and invasion-related genes in bevacizumab-resistant glioblastoma cell lines. nih.gov Proteomic analysis has been applied to study protein-protein interactions and identify differentially expressed proteins in response to various stimuli in cellular contexts. researchgate.netmdpi.com The application of these techniques to this compound would involve treating cellular models with the compound and then analyzing the resulting changes in mRNA and protein landscapes to identify affected pathways and processes.

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques are essential for characterizing the direct molecular interactions between this compound and its target molecules. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, offering insights into the strength, speed, and nature of the interaction.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor biomolecular interactions in real time. youtube.comcriver.comspringernature.com It measures changes in the refractive index near a sensor surface as molecules bind, providing information on binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD). youtube.comcriver.comspringernature.combio-rad.com

In the context of this compound research, SPR has been employed to measure its binding kinetics. Specifically, SPR was used to characterize the binding of NBD series compounds, including this compound, to gp120, a protein of the HIV-1 envelope. asm.org This technique allowed for the measurement of real-time binding events between this compound and gp120. asm.org SPR experiments typically involve immobilizing one binding partner (the ligand, e.g., gp120) on a sensor chip and flowing the other partner (the analyte, e.g., this compound) over the surface. criver.comspringernature.combio-rad.com The resulting sensorgram, a plot of binding response over time, provides data that can be fitted to binding models to calculate kinetic parameters like the association rate constant (ka) and the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). criver.combio-rad.com

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change associated with a molecular binding event. europeanpharmaceuticalreview.comjaptamers.co.uknih.govresearchgate.net This allows for a complete thermodynamic characterization of the interaction in solution, providing not only the binding affinity (KD) but also the enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of binding in a single experiment. japtamers.co.uknih.govresearchgate.net The Gibbs free energy change (ΔG) can also be determined from these parameters (ΔG = -RTlnKa, where Ka = 1/KD, and ΔG = ΔH - TΔS). nih.govresearchgate.net

ITC is valuable in drug design as it reveals the energetic forces driving the interaction (enthalpic and entropic contributions), which is crucial for structure-energetics correlations. europeanpharmaceuticalreview.comresearchgate.net While the search results did not provide specific ITC data for this compound, the technique is broadly applicable to study interactions between small molecules and proteins. europeanpharmaceuticalreview.comnih.gov An ITC experiment involves titrating a solution of one binding partner into a cell containing the other partner while measuring the heat changes. japtamers.co.uk The pattern of heat release or absorption upon successive injections provides the data needed to determine the binding parameters. japtamers.co.uk

Nuclear Magnetic Resonance (NMR) for Conformational and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of molecules in solution. montana.edufepbl.comup.pt In the context of ligand-binding studies, NMR can provide detailed information about which parts of the ligand and the target molecule are involved in the interaction, as well as conformational changes that may occur upon binding. nih.govbiorxiv.org

NMR can be used to determine binding affinities and characterize molecular dynamics. up.ptnih.gov Techniques such as Saturation Transfer Difference (STD) NMR are particularly useful for studying interactions between proteins and small molecules, even for weak affinities. chemrxiv.org STD NMR works by selectively saturating the protein's resonances and observing the transfer of this saturation to the bound ligand, providing information about the ligand's binding epitope. chemrxiv.org NMR can also provide insights into the conformation of the ligand in the bound state and detect specific interactions like CH-π interactions. biorxiv.org

While specific detailed NMR data on the conformational changes of this compound or its target upon binding were not explicitly found, NMR has been used in research involving NBD series compounds, including for conformational searches during synthesis scispace.com. NMR is a standard tool for structural characterization and studying molecular interactions up.ptnih.govresearchgate.net. The application of NMR to this compound could involve analyzing chemical shift perturbations of this compound or its target upon complex formation to map the binding interface and investigate conformational dynamics. biorxiv.org

Computational and in Silico Approaches to Nbd 10007 Research

Molecular Docking and Dynamics Simulations for Binding Mode Prediction and Ligand-Protein Interactions

Molecular docking and dynamics simulations are fundamental computational techniques used to predict the preferred orientation (binding mode) of a ligand when bound to a protein or other biological target and to study the stability and dynamics of the resulting complex. These methods provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that govern the binding process.

In the study of NBD-10007, particularly in its role as an HIV-1 entry inhibitor targeting the gp120 protein, these techniques have been applied. Crystal structures of this compound in complex with the HIV-1 gp120 core have been determined, providing experimental data crucial for validating and guiding computational studies researchgate.netasm.org. These structures, typically at resolutions around 2 Å, reveal that NBD compounds, including this compound, bind by inserting hydrophobic groups into the Phe43 cavity of gp120 researchgate.netasm.orgresearchgate.net. This binding mode mimics that of Phe43 on the CD4 receptor, which gp120 naturally interacts with during viral entry researchgate.net.

Molecular docking has been utilized to generate complexes of designed molecules, including this compound analogs, bound to gp120 researchgate.net. Following docking, molecular dynamics simulations are employed to optimize these complexes and analyze their binding affinity over time researchgate.net. These simulations help to understand the dynamic nature of the ligand-protein interaction and refine the predicted binding modes. Studies have shown that the basic nitrogen of the piperidine (B6355638) ring in this compound is located near D368 of gp120, although it may not form strong hydrogen bonds or salt bridges, potentially influencing its agonist properties researchgate.net.

Quantum Mechanics/Molecular Mechanics (QM/MM) for Detailed Interaction Energetics

Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics for a specific region of interest (e.g., the active site and the ligand) with the computational efficiency of molecular mechanics for the rest of the system (e.g., the surrounding protein and solvent). This hybrid approach is particularly useful for studying chemical reactions, bond breaking and formation, and obtaining more accurate interaction energies.

While QM/MM is a powerful tool for calculating detailed interaction energetics in biological systems nih.govresearchgate.netnih.gov, specific published research detailing the application of QM/MM methods solely focused on this compound was not found within the scope of the provided search results. QM/MM is commonly used to refine interaction energies and study catalytic mechanisms in enzyme-ligand complexes or other systems where electronic effects are significant nih.gov. Its application to this compound would likely involve detailed analysis of the interactions within the gp120 binding pocket, potentially providing more accurate binding energy calculations and insights into the electronic contributions to the interaction.

Virtual Screening Methodologies for the Identification of Novel this compound Analogs

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. VS methodologies can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing.

Virtual screening played a role in the initial identification of NBD compounds as small-molecule inhibitors targeting the gp120/CD4 interface. Precursors to this compound, such as NBD-556 and NBD-557, were discovered through virtual screening of commercial chemical libraries researchgate.net. This process involves computationally evaluating the likelihood of compounds binding to the target site based on their chemical structure and predicted interactions. The identification of these initial hits then led to the synthesis and evaluation of a series of NBD compounds, including this compound, with improved activity researchgate.netasm.orgresearchgate.net. Virtual screening continues to be a valuable tool for identifying novel scaffolds and analogs with potentially enhanced binding affinity or pharmacological properties related to this compound scispace.com.

Application of Machine Learning and Artificial Intelligence in this compound Research and Design

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied across various stages of drug discovery and design, including target identification, molecule generation, property prediction, and virtual screening cam.ac.ukharvard.eduresearchgate.netmednexus.org. These techniques can analyze vast amounts of data to identify complex patterns and make predictions that are challenging for traditional computational methods.

While ML and AI have broad applications in accelerating drug development and improving the efficiency of processes like virtual screening and predicting drug-target interactions harvard.eduresearchgate.netmednexus.org, specific detailed applications of ML/AI solely focused on the research and design of this compound were not explicitly detailed in the provided search results. However, it is plausible that ML/AI techniques could be applied to this compound research in areas such as:

Predicting the activity of this compound analogs: Building predictive models based on the structures and activities of known NBD compounds to design or identify new analogs with desired properties.

Optimizing this compound structure: Using generative models to suggest modifications to the this compound structure that could improve binding affinity, specificity, or other relevant characteristics.

Analyzing complex interaction data: Applying ML algorithms to analyze data from molecular dynamics simulations or experimental studies to gain deeper insights into the factors governing this compound's interaction with its target.

Research Design and Statistical Considerations for Nbd 10007 Studies

Rigorous Hypothesis Formulation and Definition of Research Outcomes

A fundamental step in any study involving NBD-10007 is the formulation of a rigorous hypothesis. This hypothesis clearly states the expected relationship between the compound (the exposure or intervention) and a specific biological outcome. For instance, a hypothesis might propose that this compound inhibits a particular enzyme or modulates a specific receptor, leading to a defined effect such as reduced viral infectivity or altered cellular signaling. The definition of research outcomes must be precise and measurable. These outcomes serve as the indicators by which the hypothesis will be tested. For example, in studies investigating the anti-HIV-1 activity of this compound, a defined outcome could be the reduction in viral load in a cell-based assay or the inhibition of cell-cell fusion nih.govresearchgate.net. Clearly defining outcomes before commencing experimentation is essential for avoiding bias and ensuring that the study is designed to collect relevant data searlescholars.net.

Design of Appropriate Control Experiments (e.g., Vehicle Controls, Positive and Negative Controls)

To establish a causal link between this compound and the observed outcomes, appropriate control experiments are indispensable. These controls help to isolate the effect of the compound from other factors.

Vehicle Controls: These controls involve treating experimental units with the solvent or carrier used to deliver this compound, but without the compound itself. This accounts for any potential effects of the vehicle on the outcome.

Positive Controls: Positive controls are used to ensure that the experimental system is capable of producing a known response. For example, in an antiviral assay, a known effective antiviral compound would be used as a positive control to confirm that the assay is functioning correctly nih.govresearchgate.net.

Negative Controls: Negative controls represent the baseline or untreated state. This could involve untreated cells or organisms, demonstrating the outcome in the absence of this compound or the vehicle.

The inclusion and proper design of these controls are critical for validating the results obtained with this compound and determining the true effect of the compound.

Implementation of Replication and Randomization Strategies to Enhance Robustness

Replication and randomization are key strategies for enhancing the robustness and generalizability of this compound studies.

Replication: Repeating experiments multiple times with independent samples or experimental units helps to ensure that the observed effects are consistent and not due to random chance or a one-time anomaly. Each experimental condition, including controls and this compound treatments, should be replicated.

Randomization: Randomly assigning experimental units (e.g., cells, animals) to different treatment groups (including controls and this compound) helps to minimize the impact of confounding variables and reduce selection bias lshtm.ac.uknih.gov. Randomization ensures that any unmeasured factors are distributed randomly among the groups, making the groups comparable at the start of the experiment. A randomized selection can help address confounding during sampling whleague.org.

Implementing these strategies strengthens the confidence in the study findings and their applicability beyond the specific experimental setup.

Selection and Application of Advanced Statistical Analysis Methodologies for Experimental Data

Analyzing the data generated from this compound studies requires the selection and application of appropriate statistical methodologies. The choice of statistical test depends on the type of data collected, the experimental design, and the research question being addressed.

For comparing the effects of this compound to controls or other compounds, techniques such as analysis of variance (ANOVA) may be employed, especially when comparing multiple groups nih.govru.nl. Post-hoc tests, such as Dunnett's test, can be used for multiple comparisons to maintain the desired significance level nih.gov.

Other statistical methods may include t-tests for comparing two groups, regression analysis for examining relationships between variables, and non-parametric tests when assumptions for parametric tests are not met. Statistical analysis aims to determine the statistical significance of the observed effects, helping to differentiate true findings from random variation researchgate.net. Software packages like Prism are commonly used for statistical analysis in biological research nih.gov.

Future Directions and Unaddressed Research Gaps in Nbd 10007 Studies

Q & A

Basic Research Questions

Q. How can I design a robust experimental framework to investigate NBD-10007’s biochemical mechanism?

  • Methodological Answer : Begin by formulating a hypothesis grounded in existing literature (e.g., "this compound inhibits Protein X via competitive binding"). Use a controlled experimental setup with variables such as concentration gradients, temperature, and reaction time. Include positive/negative controls (e.g., known inhibitors) to validate assay specificity. Document all parameters in a table (example below) to ensure transparency. Reference frameworks from and emphasize systematic variable identification and replication .
ParameterRange TestedControl TypeMeasurement Tool
Concentration0.1–100 µMPositive (Drug Y)Spectrophotometry (λ=450 nm)
Temperature25°C–37°CNegative (DMSO)Thermal cycler

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Follow ’s guidelines for detailing synthetic protocols, including solvent purity, reaction time, and purification steps (e.g., HPLC conditions). For novel compounds, provide NMR, HRMS, and elemental analysis data. For known compounds, cite prior synthesis methods but include purity verification (e.g., ≥95% by HPLC). Use tables to compare batch-to-batch consistency :
Batch IDPurity (%)Yield (mg)Retention Time (min)
B198.212012.3
B297.811512.4

Q. How do I select analytical techniques to validate this compound’s stability under physiological conditions?

  • Methodological Answer : Prioritize techniques aligned with the research question. For stability studies, use accelerated degradation assays (e.g., pH variations, light exposure) monitored via LC-MS. Cross-validate with spectroscopic methods (UV-Vis, fluorescence). highlights the need for appropriate measurement tools and controls (e.g., buffer-only baselines) .

Advanced Research Questions

Q. How can I resolve contradictions in reported data on this compound’s binding affinity across studies?

  • Methodological Answer : Apply dialectical analysis ( ) to identify the "principal contradiction" driving discrepancies. For example, if Study A reports Ki=10 nM (pH 7.4) and Study B finds Ki=50 nM (pH 6.8), design experiments to isolate pH as the critical variable. Use statistical tools (ANOVA, regression) to quantify interaction effects. emphasizes iterative data reinterpretation to address conflicting results .

Q. What statistical approaches are optimal for reconciling inconsistent dose-response outcomes in this compound studies?

  • Methodological Answer : Employ mixed-effects models to account for variability across experimental replicates or biological systems (e.g., cell lines vs. in vivo models). Use Bayesian meta-analysis to synthesize prior data (). For example:
StudyModel SystemEC50 (µM)95% CIWeight in Meta-Analysis
Smith et al.HEK293 Cells0.80.6–1.10.35
Lee et al.Mouse Liver2.11.7–2.50.65

Q. How should I integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s polypharmacology?

  • Methodological Answer : Use systems biology frameworks (e.g., weighted gene co-expression networks) to identify overlapping pathways. Validate via siRNA knockdowns or CRISPR-Cas9 targeting candidate genes. recommends leveraging computational tools (e.g., STRING DB, MetaboAnalyst) to map interactions and reduce dimensionality .

Key Considerations for All Studies

  • Ethical & Reproducibility Standards : Align with and for transparent reporting, including raw data in appendices and pre-registering protocols .
  • Avoiding Bias : Predefine exclusion criteria and blinding protocols (e.g., double-blind compound allocation in assays) as per .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NBD-10007
Reactant of Route 2
NBD-10007

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.